2-Chloro-3-fluorotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCFYJSLWLBAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557707 | |
| Record name | 2-Chloro-1-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116850-28-3 | |
| Record name | 2-Chloro-1-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 Chloro 3 Fluorotoluene
Established Synthetic Routes for 2-Chloro-3-fluorotoluene
The traditional synthesis of this compound relies on well-documented reaction pathways, including direct halogenation, diazotization followed by Sandmeyer or Schiemann reactions, and transformations starting from aminotoluene precursors.
Halogenation and Selective Fluorination/Chlorination of Toluene (B28343) Backbones
The direct halogenation of toluene or its derivatives serves as a fundamental approach to introducing the required chloro and fluoro substituents. ontosight.ai This typically involves electrophilic aromatic substitution reactions where the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. For instance, the chlorination of 4-fluorotoluene (B1294773) can be controlled to produce 2-chloro-4-fluorotoluene (B151448). The synthesis often involves the halogenation of toluene followed by selective fluorination and chlorination steps to achieve the desired this compound isomer. ontosight.ai
The stability of the resulting compound is enhanced by the presence of the halogen atoms, which also influence its chemical reactivity. ontosight.ai
Diazotization and Sandmeyer Reactions for Halogen Introduction
Diazotization of primary aromatic amines to form diazonium salts is a versatile strategy in aromatic synthesis. masterorganicchemistry.comnumberanalytics.com The subsequent Sandmeyer reaction provides a reliable method for introducing a chlorine atom onto the aromatic ring. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of an aryl diazonium salt with a copper(I) halide, such as cuprous chloride (CuCl), to yield the corresponding aryl chloride. masterorganicchemistry.comlkouniv.ac.in
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that offers a pathway to substitution patterns that may not be achievable through direct electrophilic substitution. wikipedia.orgorganic-chemistry.org
Schiemann Reaction for Fluorine Introduction
The Balz-Schiemann reaction is a cornerstone for introducing fluorine into aromatic rings. wikipedia.orgnumberanalytics.com This reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) intermediate to produce the corresponding aryl fluoride (B91410). wikipedia.orgnumberanalytics.com The process begins with the diazotization of a primary aromatic amine, followed by the addition of tetrafluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. thieme-connect.de This isolated salt is then heated, leading to the formation of the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.org
Conceptually similar to the Sandmeyer reaction, the Balz-Schiemann reaction is a traditional and reliable route for synthesizing fluoroarenes. wikipedia.org Innovations in this method include the use of other counterions like hexafluorophosphates (PF₆⁻) and effecting the diazotization with nitrosonium salts to avoid the isolation of the diazonium intermediate. wikipedia.org An alternative approach involves conducting the diazotization in liquid hydrogen fluoride. wikipedia.org
Preparation from Aminotoluene Precursors
A common and effective route to this compound involves starting from an appropriately substituted aminotoluene. The synthesis often utilizes 3-chloro-4-methylaniline (B146341) or 2-chloro-4-aminotoluene as a precursor. chemicalbook.compatsnap.com The general strategy involves the diazotization of the amino group, followed by reactions to introduce the fluorine and chlorine atoms at the desired positions.
Detailed procedures have been developed to optimize the yield and purity of the final product. For instance, a common method involves the reaction of 2-chloro-4-aminotoluene with anhydrous hydrogen fluoride at low temperatures, followed by the addition of sodium nitrite (B80452) to facilitate the diazotization. smolecule.com The subsequent thermal decomposition of the diazonium salt leads to the formation of the fluorinated product. patsnap.com
A patented method describes cooling anhydrous hydrogen fluoride to 0-5°C, followed by the slow dropwise addition of 2-chloro-4-aminotoluene. After the addition of sodium nitrite, the solution is maintained at 0-10°C for one hour before pyrolysis. google.com The pyrolysis is often conducted in two stages, for example, heating to 30°C and then to 50°C, to control the reaction and minimize the formation of impurities. patsnap.comgoogle.com After the reaction, the organic phase is separated, neutralized, and distilled to obtain pure 2-chloro-4-fluorotoluene. patsnap.comgoogle.com
| Starting Material | Reagents | Key Conditions | Yield | Purity |
| 3-chloro-4-methylaniline | 1. Anhydrous Hydrogen Fluoride 2. Sodium Nitrite | Diazotization at -5 to 15°C, followed by programmed heating to 80°C | 81.8% | 99.9% |
| 2-chloro-4-aminotoluene | 1. Anhydrous Hydrogen Fluoride 2. Sodium Nitrite | Cooling to 0-5°C, diazotization, then two-stage pyrolysis (e.g., to 30°C then 50°C) | High | High |
Advanced Synthetic Strategies and Innovations
Research continues to explore more efficient, safer, and environmentally friendly methods for the synthesis of halogenated toluenes like this compound. Advanced strategies focus on improving regioselectivity, yield, and process safety. Innovations include the development of novel catalysts and the use of modern synthetic techniques to streamline production. While specific advanced strategies for this compound are not extensively detailed in the provided search results, the general trends in organofluorine chemistry suggest a move towards catalytic methods and continuous flow processes to enhance control and efficiency.
Regioselective Functionalization Techniques
Achieving specific substitution patterns on the aromatic ring is a central challenge in the synthesis of multi-substituted arenes like this compound. Regioselective functionalization techniques are therefore crucial for directing chemical reactions to a specific position on the toluene scaffold.
Recent advancements have highlighted methods for the regioselective late-stage functionalization of complex molecules, which can be conceptually applied to the synthesis of specifically substituted toluenes. rsc.org For instance, heteroatom-directed lateral lithiation has been shown to be effective for the regioselective functionalization of substituted toluene derivatives, offering rapid and highly selective access to functionalized aromatic compounds. rsc.org Furthermore, directed C-H activation strategies have been successfully employed for the regioselective functionalization of naphthalene (B1677914) derivatives, providing a framework that could be adapted for toluene systems. nih.gov The choice of directing groups and reaction conditions is paramount in controlling the position of functionalization. nih.gov
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with high selectivity and efficiency. Transition metal-catalyzed reactions, in particular, have become indispensable for C-H bond functionalization. digitellinc.com
Cobalt-catalyzed C(sp²)-H borylation has emerged as a powerful method for the functionalization of fluorinated arenes. digitellinc.comprinceton.edu These catalysts exhibit a unique ortho-to-fluorine regioselectivity, a phenomenon attributed to the thermodynamic control of C(sp²)-H oxidative addition. nih.govnih.gov The mechanism involves a fast and reversible C(sp²)-H oxidative addition to a Co(I)-boryl species. digitellinc.comnih.gov This process is stabilized by the ortho fluorine substituent, leading to the preferential formation of the ortho-borylated product. digitellinc.comnih.gov
Studies have shown that bis(phosphino)pyridine (PNP) cobalt complexes are particularly effective for this transformation, displaying high activity and selectivity across a range of fluoroarenes with diverse functional groups. digitellinc.comprinceton.edu An air-stable cobalt(II) bis(pivalate) precatalyst has been developed, further enhancing the practicality of this method. acs.org However, it has been noted that fluoroarenes containing bromo and chloro substituents can be incompatible with this catalytic system, leading to catalyst deactivation. acs.org
Table 1: Cobalt-Catalyzed Ortho-Borylation of Fluoroarenes
| Catalyst System | Substrate Scope | Selectivity | Mechanistic Feature |
|---|---|---|---|
| (iPrPNP)Co complexes | Broad, including electronically diverse functional groups | High ortho-to-fluorine | Fast, reversible C(sp²)-H oxidative addition |
This table summarizes key features of cobalt-catalyzed C(sp²)-H borylation of fluoroarenes based on available research. princeton.eduacs.org
Iridium-catalyzed C-H borylation is a widely used and well-understood method for C-H functionalization, known for its high efficiency. princeton.edunih.gov Unlike cobalt systems that often show electronically driven selectivity, iridium catalysis is typically governed by steric factors, with borylation occurring at the most accessible C-H bond. princeton.eduyoutube.com
For fluoroarenes, iridium catalysts can achieve ortho-borylation, and the use of specific ligands, such as terpyridine derivatives, can enhance this selectivity. acs.org The iridium-terpyridine complex can catalyze the C-H borylation of fluoroarenes with high ortho-selectivity and tolerance for various functional groups. acs.org The reaction is believed to proceed through the formation of an iridium tris(boryl) complex, which is the active species in the catalytic cycle. nih.gov However, in the presence of basic nitrogen-containing heterocycles, the catalyst's resting state can be altered, potentially leading to deactivation. acs.org
Merging iridium-catalyzed C-H borylation with other cross-coupling reactions, such as palladium-catalyzed couplings, provides a versatile strategy for synthesizing complex borylated arenes. msu.edu
Table 2: Comparison of Cobalt and Iridium-Catalyzed Borylation of Fluoroarenes
| Feature | Cobalt Catalysis | Iridium Catalysis |
|---|---|---|
| Primary Selectivity Driver | Electronic Effects (ortho to F) digitellinc.com | Steric Effects princeton.edu |
| Typical Ligands | Bis(phosphino)pyridine (PNP) digitellinc.com | Bipyridine, Phenanthroline, Terpyridine princeton.eduacs.org |
| Mechanism Highlight | Fast, reversible C(sp²)-H oxidative addition nih.gov | Formation of active tris(boryl) complex nih.gov |
| Substrate Compatibility | Sensitive to chloro/bromo groups acs.org | Generally high functional group tolerance acs.org |
This table provides a comparative overview of cobalt and iridium-catalyzed borylation of fluoroarenes.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msuniv.ac.innih.gov Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. acs.org
In the synthesis of fluoroaromatics, including derivatives like this compound, byproduct formation and waste generation are significant concerns. One patented process for fluoroaromatics describes a method where the product is continuously removed from the reaction mass as it is formed, for example, by flashing. epo.org This technique can minimize the formation of byproducts like fluorobiphenyls. epo.org
In industrial settings, the recovery and reuse of reagents are crucial for both economic and environmental reasons. For instance, in diazotization reactions using hydrogen fluoride (HF), methods for recovering and recycling HF are essential. One patent describes a process involving sulfuric acid-assisted distillation to recover over 90% of the spent HF for reuse. Neutralization of waste streams is another critical step to mitigate environmental impact. The choice between recovery and neutralization often involves a trade-off between process complexity and material cost.
The development of metal- and additive-free photochemical methods for the borylation of haloarenes represents a significant step towards greener synthesis, avoiding the need for expensive and toxic transition metal catalysts and ligands. nih.gov
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by the electronic effects of the chlorine, fluorine, and methyl substituents on the aromatic ring. These groups influence the molecule's susceptibility to electrophilic and nucleophilic attack, as well as its potential for further functionalization.
The presence of halogen atoms makes the compound a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai It can undergo various transformations, including nucleophilic aromatic substitution, oxidation of the methyl group, and metal-catalyzed cross-coupling reactions at the C-Cl bond or at other positions after further functionalization. For example, the related compound 2-chloro-6-fluorotoluene (B1346809) is used to prepare 2-chloro-6-fluorobenzaldehyde (B137617) through oxidation. wikipedia.org Furthermore, derivatization of phenols, a class of compounds to which hydroxylated toluene derivatives belong, can be achieved using reagents like diazomethane (B1218177) or pentafluorobenzyl bromide for analysis by gas chromatography. epa.gov
Nucleophilic Aromatic Substitution Reactions of this compound Derivatives
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic compounds like this compound. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The efficiency of this reaction is highly dependent on the electronic properties of the substituents present on the ring. For SNAr to occur, the aromatic ring must be electron-deficient, a condition facilitated by the presence of electron-withdrawing groups. mdpi.combyjus.com These groups activate the ring towards attack by a nucleophile. byjus.com
The reaction generally proceeds via an addition-elimination mechanism. byjus.com The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group departs, restoring the aromaticity of the ring. The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negatively charged Meisenheimer complex through resonance. youtube.comdoubtnut.com Common nucleophiles used in these reactions include amines, hydroxides, and alkoxides. byjus.com
In the context of this compound derivatives, both the chlorine and fluorine atoms can potentially act as leaving groups. The relative reactivity of C-F versus C-Cl bonds in SNAr reactions can be influenced by the reaction conditions and the specific nucleophile used. While the C-F bond is stronger, the high electronegativity of fluorine can make the attached carbon more susceptible to nucleophilic attack. In some cases, C-F bonds exhibit significantly higher reactivity in nucleophilic aromatic substitution compared to C-Cl and C-Br bonds. mdpi.com
Influence of Electron-Withdrawing Halogen Groups on Reactivity
The halogen atoms in this compound, chlorine and fluorine, are both electron-withdrawing groups due to their high electronegativity. smolecule.com This property is fundamental to the reactivity of the compound in nucleophilic aromatic substitution reactions. These halogens decrease the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. youtube.comdoubtnut.com
The position of these electron-withdrawing groups relative to the leaving group is critical. When positioned ortho or para to the site of substitution, they can effectively stabilize the intermediate carbanion (Meisenheimer complex) through resonance. youtube.comdoubtnut.com This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. youtube.com While both chlorine and fluorine are electron-withdrawing through the inductive effect, fluorine exerts a stronger inductive pull due to its higher electronegativity. smolecule.com
The presence of multiple halogen substituents, as in this compound, further enhances the ring's electrophilicity, making it more reactive towards nucleophiles compared to mono-halogenated benzenes. The combined electron-withdrawing effects of both the chlorine and fluorine atoms contribute to the activation of the aromatic ring for nucleophilic attack. smolecule.com
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, including halogenated toluenes like this compound. smolecule.comcymitquimica.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring, in this case, a methyl group, a chlorine atom, and a fluorine atom, direct the position of the incoming electrophile.
The methyl group is an activating group and an ortho-, para-director. Conversely, halogens like chlorine and fluorine are deactivating groups due to their electron-withdrawing inductive effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orglibretexts.org The interplay of these directing effects determines the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.orglibretexts.org
Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a Lewis acid catalyst. libretexts.orglibretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. libretexts.orglibretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.
The presence of the deactivating chloro and fluoro groups generally makes the reaction conditions for EAS on this compound more rigorous than for toluene itself.
Oxidation and Reduction Reactions of this compound
The chemical reactivity of this compound also extends to oxidation and reduction reactions, primarily involving the methyl group or the aromatic ring itself.
Oxidation: The methyl group of toluene and its derivatives can be oxidized to various functional groups, including aldehydes, carboxylic acids, or be completely mineralized. nih.govucr.edu The oxidation of a methyl group to an aldehyde can be challenging as the reaction can easily proceed to the more stable carboxylic acid. nih.gov However, specific reagents and conditions can allow for selective oxidation. For instance, fungal laccases have been used for the selective oxidation of substituted toluenes to their corresponding benzaldehydes. nih.gov Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically convert the methyl group to a carboxylic acid. ucr.edu
Reduction: Reduction reactions involving this compound can target the aromatic ring or the substituents. Catalytic hydrogenation, for instance, can reduce the aromatic ring under harsh conditions. More commonly, reduction reactions are employed to transform nitro derivatives of such compounds into amines. For example, 2-chloro-3-fluoronitrobenzene (B1583630) can be reduced to 2-chloro-3-fluoroaniline (B1293833) using reagents like stannous chloride (SnCl₂) in hydrochloric acid. prepchem.com The chloro and fluoro substituents are generally stable under these reducing conditions.
Here is a table summarizing potential oxidation and reduction products:
| Starting Material | Reagent/Condition | Major Product | Reaction Type |
| This compound | Mild Oxidizing Agent (e.g., laccase) | 2-Chloro-3-fluorobenzaldehyde | Oxidation |
| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 2-Chloro-3-fluorobenzoic acid | Oxidation |
| 2-Chloro-3-fluoro-x-nitrobenzene | Reducing Agent (e.g., SnCl₂/HCl) | 2-Chloro-3-fluoro-x-aniline | Reduction |
Radical Reactions and Stability of Benzyl-Type Radicals Derived from this compound
Benzyl-type radicals can be generated from this compound, for instance, through corona discharge. nih.gov The stability of these radicals is a key factor in their formation and subsequent reactions. The substituents on the aromatic ring play a significant role in determining the stability of the resulting benzyl (B1604629) radical. researchgate.net
The stability of a radical is influenced by factors such as resonance and the electronic effects of substituents. libretexts.org Benzyl radicals are inherently stabilized by resonance, as the unpaired electron can be delocalized into the aromatic ring. libretexts.org Electron-donating groups and electron-withdrawing groups can further influence this stability. researchgate.net
In a study involving the corona discharge of 2-chloro-4-fluorotoluene, both 2-chloro-4-fluorobenzyl and 4-fluorobenzyl radicals were formed. nih.gov This suggests that under certain high-energy conditions, cleavage of the C-Cl bond can occur, leading to the formation of a benzyl radical.
Effect of Substituent Position on Radical Stability and Electrophilicity
The position of substituents on the benzene (B151609) ring significantly affects the stability and electrophilicity of the corresponding benzyl radical. Electron-withdrawing groups, such as halogens, can influence radical stability through both inductive and resonance effects.
For a substituted benzyl radical, the stability is influenced by the ability of the substituent to delocalize the unpaired electron. While electron-donating groups generally stabilize radicals, the effect of electron-withdrawing groups can be more complex. researchgate.net The electrophilicity of the radical, which is its tendency to accept an electron, is also affected. For instance, a para-fluoro group is known to enhance the electrophilicity of a benzyl radical.
The following table outlines the general effects of substituent positions on benzyl radical properties:
| Substituent Position | Effect on Stability | Effect on Electrophilicity |
| Ortho/Para | Can stabilize the radical through resonance delocalization of the unpaired electron. | Can increase electrophilicity, especially with highly electronegative substituents. |
| Meta | Has a less pronounced effect on resonance stabilization compared to ortho/para positions. | Primarily influences electrophilicity through inductive effects. |
Cross-Coupling Reactions Utilizing this compound as a Building Block
This compound can serve as a valuable building block in various transition-metal-catalyzed cross-coupling reactions. ontosight.ai These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of the chloro and fluoro substituents offers potential sites for coupling, although the reactivity of C-Cl and C-F bonds in these reactions differs.
Generally, C-Cl bonds are more reactive than C-F bonds in common cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. However, recent advances in catalyst development have enabled the use of less reactive aryl chlorides in these transformations. googleapis.com
The utility of this compound as a building block lies in its ability to introduce a substituted aromatic moiety into a larger molecule. For example, it can be used in the synthesis of pharmaceuticals and agrochemicals where the specific substitution pattern is crucial for biological activity. ontosight.ai
Here is a table of common cross-coupling reactions where this compound could potentially be used:
| Reaction Name | Coupling Partner | Catalyst | Bond Formed |
| Suzuki Coupling | Organoboron reagent | Palladium | C-C |
| Heck Coupling | Alkene | Palladium | C-C |
| Buchwald-Hartwig Amination | Amine | Palladium | C-N |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C-C |
| Stille Coupling | Organotin reagent | Palladium | C-C |
The choice of catalyst and reaction conditions is critical for achieving selective coupling at the C-Cl position without affecting the C-F bond.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-3-fluorotoluene
NMR spectroscopy serves as a powerful tool for elucidating the structure of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides critical information on connectivity, electronic environment, and through-bond interactions.
In the ¹H NMR spectrum of substituted toluenes, long-range spin-spin coupling constants between the methyl protons and the ring protons or other substituents like fluorine offer valuable structural information. researchgate.net These couplings, though small, are detectable with high-resolution instrumentation and reveal details about the electronic pathways within the molecule.
For fluorotoluene derivatives, the coupling between the methyl protons and the fluorine nucleus is of particular interest. Studies on related isomers, such as 3-fluorotoluene (B1676563) and 2-chloro-5-fluorotoluene, have established that the long-range spin-spin coupling constant over five bonds (⁵J(H,F)) between the methyl protons and the fluorine-19 nucleus is negative. cdnsciencepub.comcdnsciencepub.com This observation is crucial for understanding the transmission of nuclear spin information through the molecule's framework.
σ Electron Component: This contribution is transmitted through the sigma bond framework of the molecule. For the five-bond coupling in fluorotoluenes, the σ electron component is found to be large and positive. cdnsciencepub.comcdnsciencepub.com
π Electron Component: This component is transmitted via the π electron system of the benzene (B151609) ring. In the case of the meta-disposed methyl and fluorine groups, the π electron contribution is negative. cdnsciencepub.comcdnsciencepub.com This negative sign arises from the spin density distribution in the 2pπ orbital of the carbon atom attached to the fluorine, which is opposite in sign to the spin densities at the ortho and para positions relative to the methyl group. cdnsciencepub.comcdnsciencepub.com
The combination of a large positive σ component and a smaller, negative π component results in the net negative value observed for the ⁵J(H,F) coupling constant in compounds like 3-fluorotoluene. cdnsciencepub.comcdnsciencepub.com The presence and nature of other substituents on the ring can modulate these electronic effects, but the fundamental mechanisms remain consistent. researchgate.netcdnsciencepub.com
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum of this compound provides information on each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, which is determined by the hybridization state and the inductive and resonance effects of the substituents (chlorine, fluorine, and methyl group). libretexts.orgyoutube.com
The carbon signals can be assigned based on established trends:
Carbons directly bonded to electronegative atoms like fluorine and chlorine will be shifted downfield.
The sp² hybridized aromatic carbons resonate in a typical range (approx. 110-160 ppm), with their specific shifts depending on the substitution pattern. organicchemistrydata.org
The sp³ hybridized methyl carbon will appear at the highest field (lowest ppm value). libretexts.org
A study on the related isomer, 2-chloro-6-fluorotoluene (B1346809), compared experimental ¹³C NMR chemical shifts with values calculated using density functional theory (DFT), showing good agreement. nih.gov Similar analysis can be applied to this compound to precisely assign the carbon resonances. The influence of substituents on the chemical shifts of the aromatic carbons is a well-studied phenomenon. olemiss.edu
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift Range (ppm) | Influencing Factors |
|---|---|---|
| C-CH₃ | 15-25 | sp³ hybridization |
| C-1 | 130-140 | Attachment to methyl group |
| C-2 | 130-140 | Attachment to chlorine (inductive effect) |
| C-3 | 155-165 | Attachment to fluorine (strong inductive and resonance effects) |
| C-4 | 115-125 | Ortho to fluorine, meta to chlorine |
| C-5 | 125-135 | Meta to both fluorine and chlorine |
| C-6 | 120-130 | Ortho to chlorine |
Note: These are estimated ranges based on general principles and data from similar compounds. Actual values may vary.
¹⁹F NMR Spectroscopy for Enhanced Specificity in Trace Analysis
¹⁹F NMR spectroscopy is a highly specific and sensitive technique for the analysis of fluorinated organic compounds. nih.gov This is due to several key advantages:
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much broader range (over 400 ppm) compared to ¹H NMR, which minimizes signal overlap and enhances resolution. thermofisher.com
High Sensitivity: The ¹⁹F nucleus has a high magnetogyric ratio and is 100% naturally abundant, leading to strong NMR signals.
Specificity: The presence of a fluorine signal is unambiguous proof of a fluorine-containing compound in a sample. nih.gov
These features make ¹⁹F NMR an excellent tool for quantitative analysis (qNMR) and for detecting trace amounts of fluorinated compounds like this compound. chemrxiv.org Certified reference materials for fluorinated compounds, such as 2-chloro-4-fluorotoluene (B151448), are used to ensure the accuracy and traceability of qNMR measurements. sigmaaldrich.comsepscience.com The technique's reliability and non-destructive nature make it suitable for quality control in various applications. nih.gov
Vibrational Spectroscopy: FTIR and Raman Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. A combined experimental and theoretical approach is often employed to assign the observed vibrational bands to specific motions of the atoms. nih.gov
For this compound, the vibrational spectra are expected to show characteristic bands corresponding to:
C-H stretching and bending modes of the methyl group and the aromatic ring.
C-C stretching modes within the aromatic ring.
C-F and C-Cl stretching and bending modes.
Ring breathing and deformation modes.
Detailed studies on isomers like 2-chloro-6-fluorotoluene nih.gov and 4-chloro-2-fluorotoluene (B1583580) daneshyari.comnih.gov have been performed. In these studies, experimental FTIR and FT-Raman spectra were recorded and compared with theoretical frequencies calculated using methods like Hartree-Fock (HF) and Density Functional Theory (B3LYP). nih.govdaneshyari.comnih.gov This allows for a complete vibrational assignment based on the Total Energy Distribution (TED). A similar methodology would yield a comprehensive understanding of the vibrational properties of this compound.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |
| Aliphatic C-H Stretch (CH₃) | 2850-3000 | FTIR, Raman |
| C=C Aromatic Ring Stretch | 1400-1600 | FTIR, Raman |
| C-F Stretch | 1100-1300 | FTIR (strong) |
| C-Cl Stretch | 600-800 | FTIR, Raman (strong) |
Note: These are general ranges and the exact frequencies will depend on the specific molecular structure and intermolecular interactions.
Assignment of Vibrational Modes using Experimental and Theoretical Methods
Information not available in the searched scientific literature.
Correlation of Theoretical and Experimental Wavenumbers
Information not available in the searched scientific literature.
Analysis of Aromatic C-H Stretching Modes
Information not available in the searched scientific literature.
Microwave Spectroscopy and Rotational Analysis
Internal Rotation of the Methyl Group and Torsional Splittings
Information not available in the searched scientific literature.
Information not available in the searched scientific literature.
Chlorine Nuclear Quadrupole Coupling and Hyperfine Effects
Information not available in the searched scientific literature.
Gas Phase Molecular Structure Deduction from Rotational Constants
A thorough search of scientific literature and spectroscopic databases did not yield specific experimental or calculated rotational constants for this compound. While extensive microwave spectroscopy studies have been conducted on related isomers, such as 2-chloro-4-fluorotoluene, and other halogenated toluenes, data for the 2-chloro-3-fluoro isomer is not presently available in the reviewed sources. The determination of its precise gas-phase molecular structure would require a dedicated study using molecular jet Fourier transform microwave spectroscopy or high-level quantum chemical calculations.
Mass Spectrometry and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. Chemical ionization (CI) is a "soft" ionization technique that typically results in less fragmentation than electron impact (EI) ionization, often preserving the molecular ion or a protonated version of it.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules.
Prediction of Electronic Transitions and Vibrational Modes
DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. jocpr.com By calculating the harmonic vibrational frequencies, researchers can assign the fundamental vibrational modes. nih.gov For related molecules like 2-chloro-6-fluorotoluene (B1346809) (CFT) and 2,6-dichlorotoluene (B125461) (DCT), DFT calculations using the B3LYP/6-31G* basis set have been performed to determine harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov The calculated frequencies are often scaled to better match experimental data, compensating for anharmonicity and basis set deficiencies. jocpr.com The complete vibrational assignments are typically confirmed using Total Energy Distribution (TED) analysis. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, such as the UV-Visible absorption spectrum. wu.ac.thnih.gov This method calculates the excitation energies and oscillator strengths, providing theoretical spectrograms that can be compared with experimental results. jocpr.comnih.gov For instance, studies on similar molecules have used TD-DFT to understand the effects of solvent polarity on electronic transitions. nih.gov
Optimization of Molecular Structures and Energetics
A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure. nih.gov For the related compound 2-chloro-4-fluorotoluene (B151448), geometry optimization has been performed using methods like B3LYP and MP2 with a 6-311++G(2d,2p) basis set to predict its molecular geometry and rotational constants. uva.es Such calculations provide detailed information on bond lengths and angles. For other substituted toluenes, DFT has been successfully used to determine stable conformations and their relative energies. dergipark.org.tr
Table 1: Optimized Geometrical Parameters for 2-chloro-6-fluorotoluene (CFT) (Data derived from studies on a related isomer)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | ~1.39 | ~120 |
| C-Cl | - | - |
| C-F | - | - |
| C-CH3 | - | - |
| Note: Specific calculated values for bond lengths and angles for CFT were not detailed in the provided search results, but general principles from related studies indicate these are key parameters determined through optimization. nih.govnih.gov |
HOMO-LUMO Analysis for Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and charge transfer characteristics. nih.govnih.gov A smaller energy gap suggests that charge transfer is more likely to occur within the molecule. nih.govnih.gov In studies of 2-chloro-6-fluorotoluene, the calculated HOMO and LUMO energies have been used to demonstrate the occurrence of intramolecular charge transfer. nih.gov The distribution of these frontier orbitals reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. arxiv.org
Table 2: Frontier Molecular Orbital Energies for 2-chloro-6-fluorotoluene (CFT) (Data derived from a study on a related isomer)
| Parameter | Energy (eV) |
| E(HOMO) | - |
| E(LUMO) | - |
| Energy Gap (ΔE) | - |
| Note: While the study on 2-chloro-6-fluorotoluene confirms HOMO-LUMO analysis was performed, specific energy values are not provided in the abstract. nih.gov General studies show these values are typically calculated to understand charge transfer. nih.gov |
Calculation of Ionization Potential, Electron Affinity, and Global Hardness
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. researchgate.net According to Koopman's theorem, the ionization potential (IP) can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO), and the electron affinity (EA) as the negative of the LUMO energy (EA ≈ -E_LUMO). researchgate.netacs.org
These values are then used to calculate other properties:
Electronegativity (χ): χ = (IP + EA) / 2
Chemical Potential (μ): μ = -χ
Global Hardness (η): η = (IP - EA) / 2 nih.gov
Global Softness (S): S = 1 / η
Electrophilicity Index (ω): ω = μ² / 2η
These calculations have been performed for 2-chloro-6-fluorotoluene to understand its thermodynamic properties and reactivity. nih.gov Global hardness, for example, measures the resistance of the molecule to charge transfer. nih.gov
Table 3: Calculated Global Reactivity Descriptors (Based on theoretical principles applied to related compounds)
| Parameter | Formula |
| Ionization Potential (IP) | IP ≈ -E(HOMO) |
| Electron Affinity (EA) | EA ≈ -E(LUMO) |
| Global Hardness (η) | η = (E(LUMO) - E(HOMO)) / 2 |
| Note: This table illustrates the relationships used in DFT studies. Specific values for 2-Chloro-3-fluorotoluene are not available. nih.govresearchgate.net |
Quantum Chemical Predictions and Molecular Dynamics
Beyond DFT, other quantum chemical methods are used to explore dynamic properties and interactions within molecules.
Semi-Experimental Quantum Mechanical Predictions for Rotational and Quadrupole Coupling Constants
For molecules with rotating groups like the methyl group in toluene (B28343) derivatives, a combination of microwave spectroscopy and quantum chemistry is employed. uva.esnih.gov This approach was used to study 2-chloro-4-fluorotoluene, where the internal rotation of the methyl group causes fine splitting in the rotational transitions. uva.esillinois.edu
Accurate rotational constants and nuclear quadrupole coupling constants for the chlorine isotopes (³⁵Cl and ³⁷Cl) were determined experimentally and then compared with semi-experimental quantum mechanical predictions. uva.esnih.gov The gas-phase molecular structure was deduced by supplementing experimental rotational constants with those calculated at various levels of theory. uva.esillinois.edu These studies provide deep insights into the electronic structure and the potential barrier to internal rotation. uva.es
Table 4: Experimental Rotational and Quadrupole Coupling Constants for 2-Chloro-4-fluorotoluene (Data derived from a study on a related isomer)
| Parameter | Value for ³⁵Cl isotopologue | Value for ³⁷Cl isotopologue |
| Rotational Constant A (MHz) | - | - |
| Rotational Constant B (MHz) | - | - |
| Rotational Constant C (MHz) | - | - |
| Quadrupole Coupling Constant χaa (MHz) | - | - |
| Quadrupole Coupling Constant χbb (MHz) | - | - |
| Quadrupole Coupling Constant χcc (MHz) | - | - |
| Note: The abstracts confirm that accurate rotational and quadrupole coupling constants were determined for 2-chloro-4-fluorotoluene, but the specific numerical values are not listed. uva.esnih.gov |
Modeling Steric and Electronic Effects on Molecular Structure
The molecular structure of substituted toluenes is significantly influenced by the interplay of steric and electronic effects originating from the substituents on the benzene (B151609) ring. In this compound, the chlorine atom, fluorine atom, and methyl group dictate the molecule's preferred conformation and rotational dynamics.
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to model these effects. uva.es For instance, in studies of related isomers like 2-chloro-4-fluorotoluene, geometry optimization is performed to find the most stable conformation. uva.es The presence of substituents ortho to the methyl group, as the chlorine atom is in this compound, generally leads to an increase in the rotational barrier of the methyl group due to steric hindrance. mdpi.com
Research on 2-fluoro-6-chlorotoluene has shown that the dominant contribution to the torsional barrier is steric repulsion between the methyl group and the lone pairs on each halogen atom. acs.org The minimum energy conformation is one that minimizes these repulsive forces. acs.org For this compound, the chlorine at position 2 exerts a more significant steric effect than the fluorine at position 3, which would be a primary determinant of the methyl group's rotational barrier and preferred orientation.
| Compound | Method | Calculated Property | Value | Reference |
|---|---|---|---|---|
| 2-Chloro-4-fluorotoluene | ρ-axis-method | Torsional Barrier (V₃) | 462.5 cm⁻¹ | uva.es |
| 2-Chlorotoluene | - | Torsional Barrier (V₃) | ~469 cm⁻¹ | uva.es |
| 2-Fluoro-6-chlorotoluene | HF/6-31G* | Torsional Barrier (V₃) in S₀ | 230 cm⁻¹ | acs.org |
| 2-Chloro-4-fluorotoluene (³⁵Cl) | MP2/6-311++G(2d,2p) | Quadrupole Coupling (χcc) | –39.432 MHz | uva.es |
| 2-Chlorotoluene (³⁵Cl) | - | Quadrupole Coupling (χcc) | –67.972 MHz | uva.es |
Analysis of Torsion-Vibration Interactions in Substituted Toluenes
In substituted toluenes, the large-amplitude internal rotation (torsion) of the methyl group does not occur in isolation. It can couple with other, smaller-amplitude molecular vibrations. This phenomenon, known as torsion-vibration interaction, is particularly significant for understanding the molecule's dynamic behavior and interpreting its spectroscopic data. publish.csiro.auflinders.edu.au
Studies on a range of substituted toluenes, including toluene, m-fluorotoluene, and p-fluorotoluene, have demonstrated that this coupling is a widespread effect. publish.csiro.aunih.govaip.org The interaction is most pronounced with low-frequency, out-of-plane vibrations, such as the wagging motion of the methyl group relative to the plane of the aromatic ring. nih.govaip.org
The primary consequence of this interaction is that it shifts the energy levels of the torsional states. flinders.edu.au This leads to a discrepancy between the experimentally measured "effective" torsional constant (F) and the theoretical value calculated based on the molecule's rigid geometry. publish.csiro.au The experimentally derived F value is often reduced because the torsion-vibration interaction lowers the energy of the torsional states. flinders.edu.au This effect must be considered for an accurate analysis of spectroscopic data. publish.csiro.au For m-fluorotoluene, for example, strong interaction between torsion and vibration has been observed in both its ground (S₀) and first excited (S₁) electronic states. nih.gov Given that this compound is also a substituted toluene, it is expected to exhibit similar torsion-vibration coupling effects, which would be crucial for a precise model of its internal rotational dynamics.
| Molecule | Experimental F (cm⁻¹) | Calculated F (FMethyl.Calc, cm⁻¹) | Reference |
|---|---|---|---|
| Toluene | 5.3 | 5.353 | flinders.edu.au |
| o-Fluorotoluene | 5.27 | 5.358 | flinders.edu.au |
| m-Fluorotoluene | 4.72 | 5.359 | flinders.edu.au |
| p-Fluorotoluene | 5.07 | 5.358 | flinders.edu.au |
| o-Chlorotoluene | 5.1 | 5.373 | flinders.edu.au |
Structure-Property Relationship Modeling
Structure-property relationship models are computational tools that correlate the chemical structure of a molecule with its macroscopic properties, such as biological activity or toxicity.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.sytaylorfrancis.com The general form of a QSAR equation is: Biological Activity = function(parameters). srmist.edu.in These parameters are molecular descriptors that quantify various physicochemical properties, including lipophilicity (e.g., LogP), electronic effects (e.g., Hammett constants), and steric factors (e.g., Taft's constant). srmist.edu.in
A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent and effective molecules. spu.edu.sy While no specific QSAR studies focusing exclusively on this compound were identified, a study on the toxicity of halogenated benzenes to the algae Scenedesmus obliquus included the closely related isomer, 4-Chloro-3-fluorotoluene. In this study, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the average molecular polarizability (α) were used to build the predictive model. researchgate.net
| Compound | Property/Descriptor | Value |
|---|---|---|
| 4-Chloro-3-fluorotoluene | log(1/IGC₅₀) | -0.2511 |
| ELUMO (eV) | -0.0326 | |
| α (ų) | 171.28 |
3D-QSAR extends this concept by considering the three-dimensional properties of molecules. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around aligned molecules. nih.govsemanticscholar.org These fields represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. By correlating these fields with biological activity, 3D-QSAR provides a visual and quantitative map of which regions of a molecule are important for its activity, offering detailed insights for designing new analogs. nih.govresearchgate.net For this compound, a 3D-QSAR study would involve aligning it with a series of structurally similar compounds and using these methods to explain variations in a measured biological or toxicological endpoint.
Advanced Applications and Interdisciplinary Research of 2 Chloro 3 Fluorotoluene
Medicinal Chemistry and Drug Discovery
The presence of both chlorine and fluorine atoms on the aromatic ring of 2-Chloro-3-fluorotoluene provides a unique electronic and steric environment, making it an attractive starting material for the synthesis of complex pharmaceutical molecules.
This compound serves as a critical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). ontosight.ai Its halogenated structure is a versatile scaffold for constructing complex molecules with specific biological activities. ontosight.ai The strategic placement of the chloro and fluoro groups allows for selective chemical modifications, enabling the development of novel drugs. Isomers like 2-Chloro-4-fluorotoluene (B151448) are integral in synthesizing APIs for drugs targeting a range of diseases, including cancer and bacterial infections. innospk.com This established utility underscores the potential of this compound as a precursor in multi-step syntheses of new therapeutic agents. The compound can undergo various reactions, such as nitration, oxidation, and nucleophilic substitution, to introduce further functionalities necessary for biological activity. researchgate.net
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve their pharmacokinetic profiles. ontosight.airesearchgate.netnih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.netnih.gov
Using this compound as a starting material allows for the introduction of a fluorine atom into the core structure of a potential drug. This can lead to:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the drug's half-life in the body.
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to more potent drugs.
Improved Membrane Permeability: The strategic placement of fluorine can modulate the lipophilicity of a compound, which is crucial for its ability to cross cell membranes and reach its site of action. nih.gov
The use of fluorinated building blocks like this compound is therefore a key approach in the rational design of drugs with optimized absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai
Derivatives of halogenated toluenes have shown significant promise as anti-cancer and anti-bacterial agents. Research on isomers of this compound provides a strong basis for exploring its potential in these therapeutic areas.
For instance, derivatives of 2-Chloro-4-fluorotoluene have been synthesized and evaluated for their biological activities. One preclinical study demonstrated that a compound derived from this isomer exhibited anti-cancer properties with a specific inhibitory concentration. Similarly, coumarin (B35378) derivatives, which can be synthesized from precursors like halogenated toluenes, have shown broad anti-tumor activities through various mechanisms. frontiersin.org Furthermore, the synthesis of daunorubicin (B1662515) analogs, a class of chemotherapy drugs, has involved chlorination steps to produce compounds with high in vivo activity against leukemia. nih.gov
In the realm of anti-bacterial research, a derivative of 2-Chloro-4-fluorotoluene, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), has demonstrated notable activity against Klebsiella pneumoniae, a gram-negative bacterium known for high rates of drug resistance. scielo.brmdpi.com Studies have shown that the presence of the chloro atom is directly related to the potency of the antibacterial activity. mdpi.com
| Compound | Activity | IC50 (µM) | Source |
|---|---|---|---|
| Compound X (Anti-cancer) | Anti-cancer | 15 | |
| Compound Y (Anti-bacterial) | Anti-bacterial | 10 |
Understanding the mechanism of action is crucial for drug development. For derivatives of 2-Chloro-fluorotoluene, the mechanism is tied to the final structure of the API. For example, in the synthesis of the anti-cancer drug ceritinib, the 2-Chloro-4-fluorotoluene scaffold contributes to the final molecule's ability to inhibit anaplastic lymphoma kinase (ALK), a key protein in certain cancers. google.com
In anti-bacterial applications, the mechanism can involve direct action on bacterial cells or synergistic effects with existing antibiotics. Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) revealed it has a bactericidal effect, meaning it actively kills the bacteria. Further research showed that when combined with antibiotics like meropenem (B701) and imipenem, CFA produced a synergistic effect, enhancing the efficacy of the drugs and reducing the concentrations needed to kill K. pneumoniae. scielo.br This suggests that such derivatives could help combat antibiotic resistance.
| Antibiotic | Observed Effect with CFA | Source |
|---|---|---|
| Ciprofloxacin | Additivity | scielo.br |
| Cefepime | Additivity | scielo.br |
| Ceftazidime | Indifference | scielo.br |
| Meropenem | Synergism | scielo.br |
| Imipenem | Synergism | scielo.br |
Synthetic cannabinoids (SCs) are a class of compounds developed to study the endogenous cannabinoid system and as potential therapeutics for pain management and neurological disorders. nih.gov These compounds often mimic the action of natural cannabinoids but can be more potent. nih.gov The chemical scaffold of this compound is relevant to this area of research, as its isomer, 2-Chloro-4-fluorotoluene, is used as a precursor in the synthesis of some SCs. biosynth.com The chlorinated aromatic structure can be a key component in modulating the compound's activity at cannabinoid receptors. The versatility of the chloro-fluorotoluene structure allows for the creation of diverse derivatives, which is essential for probing structure-activity relationships in the development of new research tools and potential therapeutics targeting the cannabinoid system.
Development of Anti-Cancer and Anti-Bacterial Agents from this compound Derivatives
Agrochemical and Pesticide Development
Beyond pharmaceuticals, this compound and its isomers are important intermediates in the agrochemical industry. ontosight.aiinnospk.com They serve as foundational components for a variety of products designed to enhance crop yields and protect plants. The unique combination of chlorine and fluorine substituents can enhance the biological activity and stability of agrochemical formulations.
Isomers of this compound are used in the synthesis of:
Herbicides: 2-Chloro-4-fluorotoluene is a key raw material in the production of saflufenacil, a potent herbicide used to control broadleaf weeds. researchgate.net
Pesticides and Insecticides: Various chloro-fluorotoluene isomers can be used to synthesize a range of pesticide intermediates through reactions like bromination, alkylation, and reduction. adchenxiang.com
Plant Growth Regulators: 2-Chloro-6-fluorotoluene (B1346809) is a known intermediate for producing the plant growth regulator fluramide. adchenxiang.com
The application of these isomers in creating highly effective and selective agrochemicals highlights the significant potential of this compound as a building block for the next generation of crop protection agents. innospk.com
Synthesis of Herbicides and Pesticides with Enhanced Biological Activity
While direct research on this compound in herbicide and pesticide synthesis is not extensively published, its isomers serve as important precursors in agrochemical development. The presence of fluorine in the molecular structure of related compounds, such as 2-chloro-4-fluorotoluene, has been shown to enhance the biological activity and stability of agrochemical formulations. This compound is utilized in creating herbicides that can target specific plant enzymes. Through processes like photochlorination, nitrification, and bromination, isomers like 2-chloro-4-fluorotoluene can be used to synthesize a variety of pesticide intermediates. adchenxiang.com
Research into the development of new herbicides has demonstrated the role of 2-chloro-4-fluorotoluene as a key precursor. A case study highlighted that incorporating this compound into a herbicide's structure improved its selectivity towards target weeds while reducing phytotoxicity to crops.
Table 1: Herbicide Development Case Study Using 2-Chloro-4-fluorotoluene
| Compound | Yield (%) | Selectivity (%) | Application |
|---|---|---|---|
| Herbicide A | 85 | 90 | Targeting broadleaf weeds |
| Herbicide B | 78 | 88 | Grass weed control |
Development of Plant Growth Regulators
The structural isomer 2-chloro-6-fluorotoluene is a known intermediate in the synthesis of plant growth regulators. adchenxiang.cominnospk.com Specifically, it is used as a raw material in the production of the plant growth regulator flurprimidol. adchenxiang.comhsppharma.com The application of these halogenated toluenes in regulating crop health is a key area of agrochemical research, aimed at boosting agricultural yields. innospk.com
Materials Science and Specialty Chemicals
Role as a Building Block for Complex Organic Molecules
This compound serves as a versatile building block for creating complex molecules with specific biological activities due to its halogenated structure. ontosight.ai The chlorine and fluorine substituents on the aromatic ring act as reactive sites, allowing for further functionalization and making it a valuable intermediate in organic synthesis. ontosight.aiinnospk.com Isomers of this compound are widely used as precursors in multi-step syntheses. For example, 2-chloro-6-fluorotoluene is used to prepare 2-chloro-6-fluorobenzaldehyde (B137617) through oxidation. wikipedia.org Similarly, 2-chloro-4-fluorotoluene is a key building block for synthesizing active pharmaceutical ingredients (APIs). innospk.com The incorporation of the trifluoromethyl (CF3) group, often starting from fluorinated building blocks, is a significant strategy in medicinal and agricultural research to refine a molecule's properties. researchgate.net
Preparation of Specialty Chemicals with Unique Properties
The distinct reactivity imparted by the halogen atoms makes chlorofluorotoluene isomers suitable for crafting specialty chemicals for niche markets. innospk.com These compounds are foundational raw materials for a variety of special chemicals. adchenxiang.com The unique combination of chlorine and fluorine contributes to the stability and reactivity of these molecules, allowing for their incorporation into diverse formulations, including solvents and additives tailored to specific industrial requirements. innospk.com
Environmental Chemistry and Toxicological Research
Environmental Fate and Degradation Studies (Excluding Dosage/Administration)
The environmental fate of halogenated toluenes is a subject of significant research. The primary environmental concern for related isomers like 2-chloro-4-fluorotoluene is the potential for soil and groundwater contamination. guidechem.com The environmental behavior of this compound can be predicted in part by its physical and chemical properties.
Table 2: Environmental Fate and Transport Properties of this compound epa.gov
| Property | Predicted Average Value | Unit |
|---|---|---|
| Water Solubility | 1.72e-3 | mol/L |
| Vapor Pressure | 4.78 | mmHg |
| Henry's Law | 8.32e-4 | atm-m3/mol |
| LogKow: Octanol-Water | 3.23 |
Studies on the microbial degradation of related compounds offer insights into potential environmental pathways. For instance, a strain of Rhodococcus sp. has been shown to completely mineralize 2-chlorotoluene. nih.gov The degradation pathway proceeds through the intermediate 4-chloro-3-methylcatechol, which is then broken down by meta-cleavage pathway enzymes. nih.gov The same study noted that 2-fluorotoluene (B1218778) was only partially mineralized by the strain, suggesting that the presence and position of the fluorine atom significantly influence the rate and completeness of microbial degradation. nih.gov
Impact on Ecosystems
The environmental fate and ecological impact of this compound, a halogenated aromatic compound, are of significant interest due to its structural similarity to other persistent and toxic industrial chemicals. ontosight.aiontosight.ai As a member of the chlorofluorotoluene class of substances, its potential effects on ecosystems are primarily inferred from its physicochemical properties and data from closely related analogues, owing to a notable scarcity of direct ecotoxicological research on this specific isomer. epa.govguidechem.com
Halogenated organic compounds are often classified as hazardous substances, and their handling and disposal are guided by regulatory bodies like the U.S. Environmental Protection Agency (EPA) to minimize their environmental footprint. ontosight.ai The primary concerns for such chemicals in the environment revolve around their persistence against degradation, their potential to bioaccumulate in organisms, and their toxicity to aquatic and terrestrial life. ontosight.ainih.gov
Environmental Persistence and Biodegradation
The persistence of a chemical in the environment is its ability to resist degradation. For halogenated aromatic compounds like this compound, this is a key concern. researchgate.net The presence of both chlorine and fluorine atoms on the benzene (B151609) ring generally increases the stability of the molecule, making it more resistant to both biotic and abiotic degradation processes compared to non-halogenated toluene (B28343). ontosight.ai
Microbial degradation is a primary pathway for the breakdown of many organic pollutants. nih.gov However, the halogen substituents on this compound pose a challenge for microbial enzymes. Research on related compounds shows that the ability of microorganisms to degrade halogenated toluenes is highly variable. For instance, while some bacterial strains, such as Rhodococcus sp., can completely mineralize 2-chlorotoluene, they only partially degrade 2-fluorotoluene, indicating that the type and position of the halogen atom significantly influence biodegradability. researchgate.net The degradation of chlorobenzenes and chlorophenols has been studied extensively, often involving dioxygenase enzymes that initiate the breakdown of the aromatic ring. asm.org However, the presence of multiple, different halogens can complicate these pathways. The carbon-fluorine bond is particularly strong and resistant to cleavage, which can impede complete mineralization. researchgate.net
Bioaccumulation Potential
Bioaccumulation is the process by which chemicals build up in an organism at a concentration higher than that found in the surrounding environment. This is a significant concern for hydrophobic (water-repelling) compounds that tend to partition into the fatty tissues of organisms. nih.gov The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogKow). A higher LogKow value indicates greater hydrophobicity and a higher likelihood of bioaccumulation.
Predicted physicochemical properties for this compound are available from the U.S. EPA's CompTox Chemicals Dashboard. These values are crucial for estimating its environmental behavior in the absence of direct experimental data. epa.gov
| Property | Predicted Value | Unit | Implication for Ecosystems |
|---|---|---|---|
| Water Solubility | 1.72e-3 | g/L | Low solubility suggests it will not readily dissolve in water and may adsorb to sediment and soil. |
| LogKow (Octanol-Water Partition Coefficient) | 3.23 | - | Indicates a moderate potential for bioaccumulation in aquatic organisms. |
| Henry's Law Constant | 8.32e-4 | atm-m³/mol | Suggests a potential to volatilize from water surfaces into the atmosphere. |
Data sourced from the EPA CompTox Chemicals Dashboard. epa.gov
The predicted LogKow of 3.23 suggests that if this compound enters aquatic ecosystems, it has a moderate tendency to accumulate in the tissues of fish, invertebrates, and other organisms, potentially leading to biomagnification through the food web. epa.govnih.gov
Ecotoxicity
The primary environmental risk of related compounds like 2-Chloro-4-fluorotoluene is noted as its potential for soil and groundwater contamination. guidechem.com Contamination of groundwater by such persistent organic pollutants is a serious concern, as natural purification processes can be extremely slow, and remediation is often complex and costly. nih.gov
| Analogue Compound | Known Ecosystem Impacts | Reference |
|---|---|---|
| 2-Chlorotoluene | Shows high toxicity in aquatic ecosystems. Can be mineralized by certain bacteria. | researchgate.net |
| 1-Chloro-2-(chloromethyl)-3-fluorobenzene | Classified as toxic to aquatic life with long-lasting effects. Not readily biodegradable. | ontosight.ai |
| 2-Chloro-4-fluorotoluene | Considered a potential hazard for soil and groundwater contamination. | guidechem.com |
| Halogenated Benzenes (general) | Many are persistent, with potential for bioaccumulation and toxicity. Degradation often proceeds via chlorocatechols. | asm.org |
Given the data on these analogues, it is reasonable to infer that this compound could pose a risk to aquatic and soil ecosystems. Its low water solubility and moderate bioaccumulation potential suggest that, upon release, it would likely partition to sediments and soil, where it could persist and pose a long-term threat to benthic organisms and soil microfauna. epa.govguidechem.com The specific toxic mechanisms are unstudied but, like other narcotic chemicals, could involve disruption of cell membrane functions in aquatic organisms. scispace.com
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies
The development of efficient and selective synthetic routes to 2-Chloro-3-fluorotoluene and its derivatives is a primary focus of ongoing research. Key areas of exploration include the design of novel catalysts and the implementation of sustainable chemical practices.
Catalyst Development for Highly Selective Reactions
The regioselectivity of reactions involving this compound is crucial for its application as a building block in complex molecule synthesis. Research is increasingly directed towards the development of sophisticated catalyst systems that can control the outcome of chemical transformations with high precision. For instance, recent studies have highlighted the potential of cobalt-based precatalysts for the C(sp²)–H borylation of fluorinated arenes, demonstrating electronically enhanced site selectivity. acs.org While this method has shown promise, its incompatibility with chloro-substituted arenes like this compound, which can lead to catalyst deactivation, presents a challenge that future catalyst design will need to address. acs.org
Furthermore, the synthesis of related compounds, such as 2,6-dichloro-3-fluorobenzonitrile, has benefited from processes that utilize byproducts from other industrial syntheses, indicating a trend towards integrated chemical manufacturing. researchgate.net The development of catalysts that can facilitate the direct and selective functionalization of the this compound core, without the need for protecting groups or multi-step procedures, remains a significant goal.
Sustainable and Environmentally Benign Synthesis Approaches
There is a growing emphasis on developing "green" synthetic pathways that minimize environmental impact. This includes the use of less toxic reagents, recyclable catalysts, and reaction conditions that are energy-efficient. For example, research into the synthesis of acyl fluorides has explored the use of 1,3-chelation-assisted transhalogenation, a method that can be applied to the valorization of biomass-derived alcohols in aqueous systems. researchgate.net While not directly involving this compound in the reaction, its use as an internal standard in ¹⁹F NMR spectroscopy for yield determination in such sustainable processes underscores its relevance in the broader context of green chemistry. researchgate.netbeilstein-journals.org
Future synthetic strategies for this compound will likely focus on minimizing waste, avoiding hazardous solvents, and utilizing renewable feedstocks where possible. The principles of green chemistry will be integral to the design of next-generation synthetic routes.
Advanced Spectroscopic and Imaging Techniques
A deeper understanding of the molecular structure and dynamics of this compound is being pursued through the application of high-resolution spectroscopic methods, often in conjunction with computational analysis.
High-Resolution Spectroscopic Probes for Molecular Interactions
Techniques such as molecular jet Fourier transform microwave (MJ-FTMW) spectroscopy have been instrumental in providing detailed insights into the conformational preferences and intramolecular interactions of halogenated toluenes. uva.es Studies on related molecules like 2-chloro-4-fluorotoluene (B151448) have revealed fine splittings in rotational transitions due to the internal rotation of the methyl group and hyperfine effects from the chlorine nucleus. uva.esdntb.gov.ua This level of detail allows for the precise determination of molecular parameters and the potential barrier hindering methyl torsion. uva.es
Future research will likely extend these high-resolution spectroscopic investigations to this compound to elucidate the subtle interplay between the chlorine and fluorine substituents and the methyl group. Understanding these interactions is fundamental to predicting the molecule's reactivity and physical properties.
Integration of Spectroscopic Data with Computational Models
The synergy between experimental spectroscopic data and quantum chemical calculations is a powerful tool for modern chemical research. Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict spectroscopic properties and aid in the assignment of complex spectra. acs.org For instance, DFT calculations have been used to study the vibrational spectra of related halogenated phenols. acs.org
For this compound, the integration of high-resolution spectroscopic data with computational models will enable a more comprehensive understanding of its electronic structure, vibrational modes, and the conformational landscape. This combined approach has proven effective in studies of other substituted toluenes, where it was found that torsion-vibration interactions can significantly affect the torsional band structure. publish.csiro.au
Computational Design and Predictive Modeling
Computational chemistry is playing an increasingly vital role in the design of new molecules and the prediction of their properties, offering a route to accelerate research and development while reducing experimental costs.
The use of computer-aided drug design (CADD) approaches, including molecular docking and binding free energy calculations, is becoming standard practice in the development of new therapeutic agents. semanticscholar.org While not directly applied to this compound as a drug itself, its role as a key intermediate in the synthesis of pharmaceuticals means that computational studies can guide the design of derivatives with optimal biological activity and pharmacokinetic profiles. ontosight.ai
Furthermore, predictive models are being developed to estimate the physicochemical and toxicological properties of chemicals based on their molecular structure. ljmu.ac.uk Software tools can predict properties such as boiling point, melting point, and water solubility, which are crucial for process design and safety assessment. epa.gov For example, predictive models can estimate the thermochemical stability and potential hazards of chemical compounds. core.ac.uk As these predictive tools become more accurate, they will be invaluable for the early-stage assessment of novel derivatives of this compound, facilitating the design of safer and more effective molecules for a range of applications. The continued development of artificial intelligence and machine learning models promises to further enhance the predictive power of these computational approaches. mdpi.com
De Novo Design of this compound Derivatives with Targeted Properties
De novo design, or the creation of novel molecular structures from scratch, represents a paradigm shift in the development of functional molecules. This approach, heavily reliant on computational modeling, allows researchers to design derivatives of this compound with precisely tailored electronic, steric, and physicochemical properties for specific applications.
Future research will likely focus on designing derivatives for two primary areas: medicinal chemistry and materials science. In drug discovery, the introduction of fluorine can significantly enhance metabolic stability, membrane permeability, and binding affinity. sfu.ca Computational methods can be used to model the interactions of hypothetical this compound derivatives with biological targets, such as enzyme active sites. By systematically modifying the scaffold—for instance, through the addition of pharmacophoric groups—novel drug candidates with improved efficacy and pharmacokinetic profiles can be conceptualized before their synthesis is attempted. This strategy streamlines the drug discovery process, reducing the time and resources spent on synthesizing and screening compounds with low probabilities of success. sfu.ca
In materials science, de novo design can guide the creation of advanced materials like liquid crystals or polymers. researchgate.net The inherent polarity and aromaticity of the this compound core can be systematically tuned. For example, by designing molecules with specific lengths, shapes, and intermolecular interaction potentials, researchers can predict the formation of mesophases (like nematic or smectic phases) that are crucial for display technologies. researchgate.net Artificial intelligence and molecular modeling software can predict bulk properties such as melting point, boiling point, and density based on the structure of a single molecule, providing a powerful tool for designing materials with desired physical characteristics. researchgate.netmdpi.com
Machine Learning Approaches for Reaction Prediction and Optimization
The synthesis of complex derivatives from this compound can be a challenging endeavor, often requiring extensive experimentation to optimize reaction conditions. Machine learning (ML) is rapidly emerging as a transformative tool to address this challenge. researchgate.netacs.org Neural network models are now capable of predicting the outcomes of organic reactions with remarkable accuracy, even for complex and previously unseen transformations. acs.orgmit.edu
These ML models are typically trained on vast databases of known chemical reactions, such as Reaxys, which can contain millions of examples. researchgate.net For a given set of reactants, including a substrate like this compound, the model can predict the most likely product structure. acs.orgnih.gov Beyond just predicting the product, these advanced models can also recommend optimal reaction conditions. This includes suggesting the most suitable catalyst(s), solvent(s), reagent(s), and even the ideal reaction temperature. researchgate.netacs.org
For instance, a neural network model can be trained to predict the chemical context for a reaction with high accuracy. One study demonstrated that for a given reaction, the correct catalyst, solvent, and reagent could be found within the top-10 predictions 69.6% of the time. researchgate.net The prediction accuracy for temperature is also significant, often falling within a ±20 °C range of the experimentally recorded value. researchgate.net This predictive power dramatically reduces the need for trial-and-error experimentation, accelerating the discovery and development of new synthetic routes for this compound derivatives. Furthermore, by analyzing reaction data for related halogenated aromatic compounds, ML models can uncover subtle electronic and steric effects that govern reactivity, providing insights that may not be immediately obvious to a human chemist. nih.gov
Table 1: Performance of Machine Learning Models in Chemical Reaction Prediction
This table summarizes the reported accuracy of neural network models in predicting various parameters of an organic reaction. The data highlights the potential of these models to accelerate the synthesis of novel compounds.
| Predicted Parameter | Top-1 Accuracy (%) | Top-3 Accuracy (%) | Top-10 Accuracy (%) | Source |
| Full Condition (Catalyst, Solvents, Reagents) | - | 50.1 | 57.3 | acs.org |
| Catalyst | 73.8 | 85.9 | 91.6 | acs.org |
| Solvent 1 | 60.1 | 75.8 | 85.4 | acs.org |
| Reagent 1 | 68.4 | 81.3 | 88.6 | acs.org |
| Temperature (within ±20 °C) | ~45 | - | ~70 | researchgate.net |
Expansion of Biological and Material Applications
The structural motifs present in this compound make it a versatile building block for creating a wide array of functional molecules. ontosight.ai Future research will likely see an expansion of its use in both sophisticated biomedical applications and the development of next-generation materials.
Targeted Drug Delivery Systems Utilizing this compound Scaffolds
The field of targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing side effects. The this compound scaffold is a promising starting point for designing components of such systems. The presence of halogen atoms, particularly fluorine, is highly valued in medicinal chemistry for its ability to improve a drug's metabolic stability and membrane permeability. ontosight.aibeilstein-journals.org
Future work could involve incorporating the this compound moiety into larger molecular constructs, such as linkers for antibody-drug conjugates (ADCs) or as a core component of nanoparticles. In an ADC, a highly potent drug is linked to an antibody that specifically targets cancer cells. The chemical properties of the linker are critical, and the stability and controlled reactivity offered by a halogenated aromatic scaffold could be advantageous. Similarly, polymers and lipids derived from this compound could be engineered to self-assemble into nanoparticles or liposomes. These nanocarriers could encapsulate a drug cargo, protecting it from degradation in the bloodstream and releasing it only upon reaching the target tissue. The specific substitution pattern of this compound could be exploited to control the loading and release characteristics of the delivery system. uni-tuebingen.de
Development of Advanced Functional Materials
The unique electronic and physical properties of halogenated aromatic compounds make them attractive candidates for advanced functional materials. Research into substituted toluenes has already demonstrated their potential in creating liquid crystals, which are essential for modern displays. researchgate.net The specific polarity and molecular shape of derivatives of this compound could be engineered to produce molecules that exhibit specific liquid crystalline phases (e.g., nematic, smectic) over wide temperature ranges. researchgate.net
Furthermore, the reactivity of the chloro and fluoro groups allows for the incorporation of this scaffold into polymers. Such polymers could possess enhanced thermal stability, flame retardancy, or specific optical properties. For example, fluorinated polymers are known for their chemical resistance and low surface energy. By strategically placing this compound units within a polymer backbone, materials with tailored refractive indices or dielectric constants could be developed for applications in optics, electronics, and telecommunications. Another avenue of research is in the area of organic electronics, where halogenated aromatic compounds are used as building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the halogen substituents can be used to tune the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which is critical for efficient charge injection and transport in these devices. bohrium.com
Table 2: Potential Applications of this compound in Advanced Materials
This table outlines potential future applications for materials derived from the this compound scaffold, linking them to the key properties conferred by the molecule's unique structure.
| Application Area | Material Type | Key Properties Derived from Scaffold | Potential Function |
| Displays | Liquid Crystals | Defined molecular shape, polarity, thermal stability | Formation of nematic or smectic phases for light modulation |
| Electronics | Specialty Polymers | Thermal stability, flame retardancy, dielectric constant | Insulators, high-performance coatings, components for capacitors |
| Optics | Optical Polymers | Tunable refractive index, high clarity | Lenses, optical fibers, waveguides |
| Organic Electronics | Organic Semiconductors | Tunable HOMO/LUMO energy levels, charge transport | Active layers in OLEDs, OFETs, and organic solar cells |
Interdisciplinary Collaborations and Translational Research
Realizing the full potential of this compound and its derivatives will require a departure from siloed research efforts. The complexity of modern science necessitates strong collaborations between experts in different fields. For example, the development of a new drug based on this scaffold would involve:
Organic Chemists to devise and optimize synthetic routes. researchgate.net
Computational Chemists to perform de novo design and use machine learning to predict reaction outcomes. researchgate.netresearchgate.net
Biochemists and Pharmacologists to test the biological activity and mechanism of action of new derivatives.
Material Scientists to explore the applications of these compounds in new devices and polymers. researchgate.net
Translational research—the process of turning fundamental scientific discoveries into practical applications—is the ultimate goal. An insight gained from studying the quantum chemical properties of this compound could directly inform the design of a more efficient OLED material. uni-hannover.de Similarly, a new, highly efficient synthesis method developed by chemists could enable biologists to access novel molecular probes to study cellular processes. Fostering these interdisciplinary connections and maintaining a focus on real-world applications will be crucial for translating the theoretical promise of this compound into tangible technological and medical advances.
Q & A
Basic: What are the standard synthetic routes for 2-chloro-3-fluorotoluene, and how do reaction conditions influence yield and purity?
Methodological Answer:
this compound is typically synthesized via halogenation or substitution reactions. For example, directed ortho-metalation (DoM) strategies using fluorinated precursors can introduce chlorine at the 2-position. Reaction temperature (optimized between 0–5°C for electrophilic substitution), solvent polarity (e.g., dichloromethane for controlled reactivity), and stoichiometry of halogenating agents (e.g., Cl₂ or N-chlorosuccinimide) are critical. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is essential to achieve >95% purity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Due to its volatility and potential toxicity, use fluoroprene gloves (0.7 mm thickness, >480 min breakthrough time) and full-face respirators with ABEK filters under fume hoods. Store in inert-gas-sealed containers in dry, ventilated areas to prevent hydrolysis. Immediate decontamination of spills requires neutralization with sodium bicarbonate and adsorption via vermiculite .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- GC-MS : Retention index matching and molecular ion peaks (m/z ≈ 144.5 [M⁺]) confirm identity.
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm) with coupling constants (J = 8–10 Hz) indicating fluorine proximity.
- FT-IR : C-Cl and C-F stretches at 550–600 cm⁻¹ and 1100–1200 cm⁻¹, respectively. Purity ≥98% is validated via HPLC (C18 column, 70:30 acetonitrile/water) .
Advanced: How do steric and electronic effects in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
The electron-withdrawing fluorine at the 3-position deactivates the ring, slowing oxidative addition in palladium-catalyzed reactions. Steric hindrance from the adjacent chlorine restricts ligand coordination. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance coupling efficiency with arylboronic acids. Yields improve with microwave-assisted synthesis (20 min vs. 12 h conventional) .
Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?
Methodological Answer:
Discrepancies often arise from impurities or measurement methodologies. For example, boiling points vary between 160–165°C due to trace moisture. Validate via differential scanning calorimetry (DSC) under inert gas. Solubility in polar solvents (e.g., DMSO) should be re-assessed using Karl Fischer titration to confirm water content <0.1%. Cross-reference data from NIST-standardized methods to ensure reproducibility .
Advanced: What strategies enable the use of this compound as a precursor in bioactive molecule synthesis?
Methodological Answer:
The compound serves as a scaffold for kinase inhibitors by functionalizing the methyl group via radical bromination (AIBN, NBS, CCl₄, 70°C). Subsequent substitution with heterocycles (e.g., pyridines) introduces pharmacophores. In vitro assays (IC₅₀ < 100 nM) require chiral resolution via HPLC with cellulose-based columns to isolate enantiomers for target validation .
Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in electrophilic substitutions of this compound?
Methodological Answer:
Density Functional Theory (B3LYP/6-311+G*) calculates Fukui indices to identify electron-rich sites. For nitration, the 4-position (para to fluorine) shows higher electrophilic susceptibility (f⁺ = 0.12 vs. 0.08 at the 5-position). Solvent effects (e.g., acetonitrile vs. toluene) are modeled using the SMD continuum approach, showing a 15% yield increase in polar aprotic solvents .
Advanced: What experimental approaches are used to determine the thermodynamic stability of this compound under varying pH and temperature?
Methodological Answer:
Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Hydrolysis follows pseudo-first-order kinetics, with t₁/₂ ≈ 30 days at pH 7.4. Activation energy (Eₐ) is derived from Arrhenius plots (25–60°C). Thermodynamic parameters (ΔH‡, ΔS‡) are calculated using Eyring equations to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
